diethyl {[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: The indole ring is then subjected to substitution reactions to introduce the trimethyl groups at positions 2, 3, and 5.
Condensation Reaction: The substituted indole is then reacted with diethyl malonate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1,3-Diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used to study the biological pathways and mechanisms involving indole derivatives.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate: Known for its unique substitution pattern on the indole ring.
1,3-Diethyl 2-{[(2,3,4-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate: Similar structure but with a different substitution pattern.
1,3-Diethyl 2-{[(2,3,5-trimethyl-1H-indol-7-yl)amino]methylidene}propanedioate: Another similar compound with a different position of the trimethyl groups.
Uniqueness
The uniqueness of 1,3-diethyl 2-{[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene}propanedioate lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C19H24N2O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
diethyl 2-[[(2,3,5-trimethyl-1H-indol-6-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C19H24N2O4/c1-6-24-18(22)15(19(23)25-7-2)10-20-16-9-17-14(8-11(16)3)12(4)13(5)21-17/h8-10,20-21H,6-7H2,1-5H3 |
InChI Key |
MTNZRWGVWGJHPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC2=C(C=C1C)C(=C(N2)C)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.